Fenthion oxon sulfone

描述

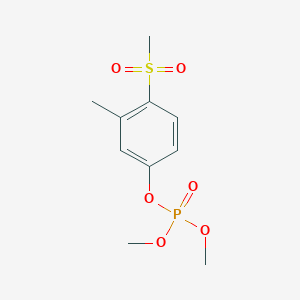

Structure

3D Structure

属性

IUPAC Name |

dimethyl (3-methyl-4-methylsulfonylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O6PS/c1-8-7-9(16-17(11,14-2)15-3)5-6-10(8)18(4,12)13/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTHWSUXEOILTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OP(=O)(OC)OC)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40161482 | |

| Record name | Fenthion oxon sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14086-35-2 | |

| Record name | Fenoxon sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14086-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenthion oxon sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014086352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenthion oxon sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methanesulfonyl-3-methylphenyl dimethyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fenthion oxon sulfone chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthion (B1672539) oxon sulfone is a significant metabolite of fenthion, a widely used organophosphate insecticide. As an inhibitor of acetylcholinesterase, fenthion and its degradation products are of considerable interest in the fields of toxicology, environmental science, and drug development. The transformation of the parent compound, fenthion, into its "oxon" form involves the oxidative desulfuration of the phosphorothioate (B77711) group (P=S) to a phosphate (B84403) (P=O). Concurrently, the thioether group undergoes oxidation to form a sulfoxide (B87167) and subsequently a sulfone. These metabolic activations can significantly alter the toxicity and inhibitory potency of the molecule. This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to fenthion oxon sulfone.

Chemical Structure and Identity

This compound, systematically named dimethyl (3-methyl-4-methylsulfonylphenyl) phosphate, is characterized by a phosphate ester linked to a substituted aromatic ring.

Caption: Chemical Structure of this compound.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound. Data for certain properties are limited in publicly available literature.

| Property | Value | Reference(s) |

| IUPAC Name | dimethyl (3-methyl-4-methylsulfonylphenyl) phosphate | [1],[2] |

| Synonyms | Fenoxon sulfone, Fenthoxon Sulfone | [1],[2] |

| CAS Number | 14086-35-2 | ,[1],[3] |

| Molecular Formula | C₁₀H₁₅O₆PS | ,[1],[3] |

| Molecular Weight | 294.26 g/mol | ,[1],[2] |

| Physical State | Solid (inferred from melting point of analog) | |

| Melting Point | 40-46 °C (for deuterated analog, this compound-(S-methyl-d3)) | [4] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Storage Temperature | 2-8°C | [3],[5],[6] |

| SMILES String | O=P(OC)(OC)OC1=CC(C)=C(S(=O)(C)=O)C=C1 | [3],[6] |

| InChI Key | VUTHWSUXEOILTN-UHFFFAOYSA-N | [1],[3],[6] |

Mechanism of Action and Metabolic Pathway

Fenthion and its metabolites, including this compound, exert their toxic effects primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. The "oxon" metabolites are particularly potent inhibitors. The metabolic conversion of fenthion to this compound is a bioactivation process that occurs in organisms.[7] This pathway involves two main oxidative steps mediated by enzymes such as cytochrome P450s.[7]

Caption: Metabolic activation of Fenthion and mechanism of action.

Experimental Protocols

Analysis of this compound in Produce by UHPLC-MS/MS

This section details a validated method for the simultaneous analysis of fenthion and its five major metabolites, including this compound, in various agricultural products. The protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) analysis.

1. Sample Preparation (Citrate-Buffered QuEChERS)

-

Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples like brown rice, add 10 mL of deionized water and allow to stand for 30 minutes before extraction.

-

Extraction: Add 10 mL of acetonitrile (B52724) to the tube. Add the citrate (B86180) buffering salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

-

Shaking: Immediately cap and shake the tube vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄ and 25 mg of PSA (primary secondary amine) sorbent.

-

Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at 12,000 rpm for 5 minutes.

-

Final Sample: Transfer the supernatant into a vial for UHPLC-MS/MS analysis.

2. UHPLC-MS/MS Instrumental Conditions

-

UHPLC System: A standard ultra-high performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in methanol

-

-

Gradient: A suitable gradient program to separate the analytes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions must be optimized for this compound.

Caption: Workflow for the analysis of this compound in produce.

Conclusion

This compound is a critical metabolite for monitoring fenthion exposure and assessing toxicological risk. Its increased polarity and potent anti-cholinesterase activity compared to the parent compound make it a key analyte in food safety and environmental analyses.[7] While some physical properties like boiling point and solubility remain to be fully characterized in the literature, robust analytical methods exist for its quantification. The metabolic pathway highlights a clear bioactivation process, which is a crucial consideration for professionals in toxicology and drug development. Further research into the specific physical properties and synthesis of this compound would be beneficial for the creation of analytical standards and for a more complete understanding of its environmental fate.

References

- 1. fao.org [fao.org]

- 2. Fenthion-oxon-sulfoxide | LGC Standards [lgcstandards.com]

- 3. Fenthion (Ref: OMS 2) [sitem.herts.ac.uk]

- 4. Fenthion oxon [sitem.herts.ac.uk]

- 5. Fenthion sulfone [sitem.herts.ac.uk]

- 6. Fenoxon sulfone | C10H15O6PS | CID 26449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 14086-35-2|Dimethyl (3-methyl-4-(methylsulfonyl)phenyl) phosphate|BLD Pharm [bldpharm.com]

Fenthion Oxon Sulfone (CAS: 14086-35-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenthion oxon sulfone, a significant metabolite of the organophosphate insecticide Fenthion, presents a subject of critical interest in toxicology, environmental science, and drug development due to its potent acetylcholinesterase (AChE) inhibitory activity. This document provides an in-depth technical overview of this compound, encompassing its chemical and physical properties, a proposed synthesis pathway, detailed analytical methodologies for its detection, and a thorough examination of its toxicological profile and mechanism of action. This guide is intended to serve as a comprehensive resource for professionals engaged in research and development activities related to organophosphate compounds and their biological interactions.

Chemical and Physical Properties

This compound, also known by its systematic name, Dimethyl 3-methyl-4-(methylsulfonyl)phenyl phosphate (B84403), is a solid, white to pale yellow compound.[1] It is a key metabolite of Fenthion, formed through oxidative desulfuration of the phosphorothioate (B77711) group to a phosphate (oxon) and oxidation of the thioether group to a sulfone. These metabolic transformations significantly increase its toxicity compared to the parent compound.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 14086-35-2 | [1][3][4][5][6][7] |

| Molecular Formula | C₁₀H₁₅O₆PS | [1][3][4][6][7] |

| Molecular Weight | 294.26 g/mol | [1][3][4][7] |

| Appearance | Solid, White to Pale Yellow | [1] |

| Synonyms | Dimethyl 3-methyl-4-(methylsulfonyl)phenyl phosphate, Fenoxon sulfone | [1][4] |

| Purity (as a standard) | ≥99% | [1] |

| Storage Temperature | 2-8°C | [1] |

| Boiling Point | 402.1°C at 760 mmHg (Predicted) | [8] |

| Flash Point | 197°C (Predicted) | [8] |

| Density | 1.308 g/cm³ (Predicted) | [8] |

Synthesis

2.1. Proposed Synthesis Pathway

The synthesis can be envisioned to proceed via two key steps:

-

Oxidation of 4-(methylthio)-m-cresol to 4-(methylsulfonyl)-m-cresol.

-

Phosphorylation of 4-(methylsulfonyl)-m-cresol with a suitable dimethyl phosphorylating agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cholinergic receptor pathways involved in apoptosis, cell proliferation and neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nickel-Catalyzed Phosphorylation of Phenol Derivatives via C-O/P-H Cross-Coupling [organic-chemistry.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Assessment of four organophosphorus pesticides as inhibitors of human acetylcholinesterase and butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Fenthion Oxon Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for fenthion (B1672539) oxon sulfone, a significant metabolite of the organothiophosphate insecticide fenthion. This document details the chemical transformations involved, presents quantitative data in a structured format, and offers detailed experimental protocols for the synthesis of fenthion oxon sulfone and its precursors.

Introduction

Fenthion, an organothiophosphate insecticide, undergoes extensive metabolism in various organisms, leading to the formation of several oxidation products.[1] Among these, this compound is of particular interest due to its potential toxicity. The synthesis of this metabolite is crucial for toxicological studies, the development of analytical standards for residue analysis, and for understanding its environmental fate.[2] The synthesis pathway involves the oxidation of both the thioether group and the phosphorothioate (B77711) group of the parent fenthion molecule.

Synthesis Pathway Overview

The synthesis of this compound from fenthion is a multi-step oxidation process. The primary transformations involve:

-

Oxidation of the Thioether to Sulfoxide (B87167) and then to Sulfone: The sulfur atom of the 4-(methylthio)phenyl group is sequentially oxidized, first to a sulfoxide and then to a sulfone.

-

Oxidative Desulfuration of the Phosphorothioate: The phosphorus-sulfur double bond (P=S) is converted to a phosphorus-oxygen double bond (P=O), forming the "oxon" analogue.

These two oxidative processes can be carried out in a stepwise or, in some cases, a concurrent manner depending on the chosen reagents and reaction conditions.

Data Presentation: Synthesis Methods and Yields

The following table summarizes various methods for the synthesis of this compound and its key intermediates.

| Starting Material | Product | Oxidizing Agent | Solvent | Reaction Conditions | Yield (%) | Reference |

| Fenthion | Fenthion Sulfoxide | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (B109758) | Room Temperature, 2 h | 95 | [3] |

| Fenthion | Fenthion Sulfone | Potassium permanganate (B83412) (KMnO₄) | Acetic Acid/Methanol | Room Temperature, 12 h | Not specified | [3] |

| Fenthion | This compound (Fenoxon sulfone) | Potassium permanganate (KMnO₄) | Acetic Acid/Methanol | Stirred for 16 h | Not specified | [3] |

| Fenthion Sulfoxide | Fenthion Oxon Sulfoxide | Not specified | Not specified | Not specified | Not specified | [4] |

Experimental Protocols

This section provides detailed methodologies for the key synthetic steps involved in the preparation of this compound.

Protocol 1: Synthesis of Fenthion Sulfoxide from Fenthion

Based on the method described by Ho et al. (1997).[3]

-

Materials:

-

Fenthion

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

-

-

Procedure:

-

Dissolve fenthion in dichloromethane in a round-bottom flask.

-

Slowly add a solution of m-chloroperoxybenzoic acid (1.1 equivalents) in dichloromethane to the fenthion solution while stirring at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude fenthion sulfoxide by silica gel column chromatography using a hexane-ethyl acetate solvent system to yield the pure product as a yellow oil.[3]

-

Protocol 2: Synthesis of this compound from Fenthion

Adapted from the synthesis of fenoxon sulfone described by Ho et al. (1997).[3]

-

Materials:

-

Fenthion

-

Potassium permanganate (KMnO₄)

-

Methanol

-

Acetic acid

-

Chloroform (B151607) (CHCl₃)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Prepare a 0.20 M solution of potassium permanganate in methanol.

-

Dissolve fenthion in acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add the potassium permanganate solution to the fenthion solution at room temperature with continuous stirring.

-

Continue stirring the reaction mixture for 16 hours.

-

After 16 hours, dilute the reaction mixture with water and extract the product with chloroform.

-

Wash the chloroform layer with a sodium bicarbonate solution to neutralize any remaining acetic acid.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Mandatory Visualization

The following diagrams illustrate the key synthesis pathway and a logical workflow for the preparation of this compound.

Caption: Synthesis pathway of this compound.

Caption: Experimental workflow for synthesis.

References

Fenthion Oxon Sulfone Metabolism in Insects: A Technical Guide

Executive Summary

Fenthion (B1672539) is an organothiophosphate insecticide that requires metabolic activation within the target insect to exert its primary toxic effect: the inhibition of acetylcholinesterase (AChE). This process, primarily mediated by cytochrome P450 monooxygenases, converts fenthion through a series of oxidative steps into its most potent metabolite, fenthion oxon sulfone. This bioactivation pathway competes with detoxification reactions catalyzed by esterases and glutathione (B108866) S-transferases. The balance between these activation and detoxification pathways is a critical determinant of fenthion's efficacy and the development of insecticide resistance. This document provides an in-depth technical overview of the metabolic fate of fenthion in insects, with a focus on the formation of this compound, the enzymes involved, and the experimental methodologies used to study these processes.

Introduction to Fenthion and Metabolic Activation

Fenthion (O,O-Dimethyl O-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate) is a broad-spectrum organophosphate insecticide used to control a variety of biting insects, including fruit flies, mosquitoes, and agricultural pests.[1] Like many organothiophosphates, fenthion itself is a relatively poor inhibitor of acetylcholinesterase (AChE), the critical enzyme responsible for terminating nerve impulses.[2][3] Its insecticidal activity relies on its conversion in vivo to oxygen analogs, or "oxons," which are significantly more potent AChE inhibitors.[3]

The metabolic process transforms the parent compound from a phosphorothioate (B77711) (P=S bond) to a phosphate (B84403) (P=O bond), a transformation known as desulfuration.[4] Concurrently, the methylthio group on the phenyl ring undergoes oxidation to a sulfoxide (B87167) and subsequently to a sulfone.[2][4] The culmination of these oxidative reactions yields this compound, one of the most toxic metabolites.[5][6] The increased toxicity of these metabolites is a crucial aspect of fenthion's mode of action, but it also presents a challenge, as insects can develop resistance by enhancing their metabolic detoxification capabilities.[7][8]

Metabolic Pathways of Fenthion in Insects

The metabolism of fenthion in insects proceeds along two primary, competing routes: bioactivation, which increases toxicity, and detoxification, which facilitates excretion and reduces toxicity.

Bioactivation Pathway: Oxidation to this compound

The bioactivation of fenthion is a multi-step oxidative process primarily catalyzed by Cytochrome P450 monooxygenases (P450s) and potentially Flavin-containing monooxygenases (FMOs).[9][10] The pathway involves two main types of oxidation:

-

Desulfuration: The conversion of the P=S group to a P=O group, forming the corresponding "oxon" analog. This step dramatically increases the compound's ability to inhibit AChE.

-

Sulfoxidation: The oxidation of the thioether side chain to form a sulfoxide and then a sulfone. This also contributes to the increased toxicity of the molecule.[11]

These reactions can occur in various sequences, leading to a suite of five major metabolites: fenthion sulfoxide, fenthion sulfone, fenthion oxon, fenthion oxon sulfoxide, and this compound.[6][11]

Detoxification Pathways

While bioactivation is occurring, insects employ detoxification enzymes to neutralize and eliminate fenthion and its metabolites. The primary detoxification routes involve hydrolysis and conjugation.

-

Hydrolysis: Esterase (EST) enzymes cleave the ester bonds within the fenthion molecule, breaking it down into less toxic, water-soluble components.[12][13] Elevated esterase activity is a common mechanism of organophosphate resistance.[12][14]

-

Conjugation: Glutathione S-transferases (GSTs) catalyze the conjugation of reduced glutathione (GSH) to fenthion or its metabolites.[15] This reaction increases the water solubility of the xenobiotic, facilitating its excretion from the insect's body.[16][17]

Key Enzyme Families in Fenthion Metabolism

Three major enzyme superfamilies are primarily responsible for the metabolism of fenthion and the development of metabolic resistance in insects.

-

Cytochrome P450 Monooxygenases (P450s): This diverse group of enzymes is central to the bioactivation of fenthion.[10] They catalyze the oxidative desulfuration and sulfoxidation reactions that produce the highly toxic oxon and sulfone metabolites.[4][18] Overexpression or modification of specific P450 genes is a primary mechanism of insecticide resistance in many insect species.[18][19]

-

Esterases (EST): These enzymes are a major line of defense against organophosphates.[13] They hydrolyze the ester linkage in fenthion, representing a direct detoxification pathway.[20] Increased esterase activity, either through gene amplification or mutations that enhance catalytic efficiency, can confer high levels of resistance.[12]

-

Glutathione S-Transferases (GSTs): GSTs play a crucial role in Phase II detoxification.[15][21] They detoxify fenthion by conjugating it with glutathione, rendering it more hydrophilic and easier to excrete.[16][22] Upregulation of GSTs is another well-documented mechanism of resistance to a wide range of insecticides.[15]

Quantitative Data

Toxicity of Fenthion and its Oxidative Metabolites

The oxidative metabolism of fenthion leads to a significant increase in its acute toxicity. This is demonstrated by the oral LD₅₀ values in rats, which serve as a model for the bioactivation process. The oxon and sulfone metabolites are substantially more toxic than the parent compound.[6][11]

| Compound | Structure Highlights | Acute Oral LD₅₀ (male rats) | Relative Toxicity (vs. Fenthion) |

| Fenthion | P=S, Thioether | 220 mg/kg | 1.0x |

| Fenthion Sulfoxide | P=S, Sulfoxide | - | - |

| Fenthion Sulfone | P=S, Sulfone | - | - |

| Fenthion Oxon | P=O, Thioether | - | - |

| Fenthion Oxon Sulfoxide | P=O, Sulfoxide | 30 mg/kg | ~7.3x |

| This compound | P=O, Sulfone | 50 mg/kg | ~4.4x |

| Data sourced from multiple reports.[6][11] The increase in toxicity is attributed to the enhanced AChE inhibitory activity of the P=O (oxon) metabolites. |

Summary of Enzyme Families and Role in Resistance

| Enzyme Family | Primary Metabolic Role | Consequence of Activity | Role in Insecticide Resistance |

| Cytochrome P450s | Oxidation (Desulfuration, Sulfoxidation) | Bioactivation (Increased Toxicity) | Overexpression leads to enhanced metabolism, which can confer resistance.[18][19] |

| Esterases (EST) | Hydrolysis of ester bonds | Detoxification | Overexpression or enhanced catalytic activity leads to rapid breakdown of the insecticide.[12][13] |

| Glutathione S-Transferases (GST) | Conjugation with glutathione | Detoxification | Overexpression enhances the sequestration and excretion of the insecticide.[15][21] |

Experimental Protocols

Studying the metabolism of this compound requires a combination of entomological, biochemical, and analytical techniques.

Insect Bioassays for Toxicity Assessment

Bioassays are essential for determining the toxicity of an insecticide and for monitoring resistance levels in a pest population.[23] The topical application bioassay is a standard method.

Protocol Outline: Topical Application Bioassay

-

Insect Rearing: Rear susceptible and field-collected insect strains under controlled conditions (temperature, humidity, photoperiod).

-

Dose Preparation: Prepare serial dilutions of fenthion (or its metabolites) in a suitable solvent (e.g., acetone).

-

Application: Anesthetize adult insects (e.g., with CO₂) and apply a precise volume (e.g., 0.1-1.0 µL) of the insecticide solution to the dorsal thorax using a microapplicator. A control group receives the solvent only.

-

Incubation: Hold the treated insects in clean containers with access to food and water for a set period (e.g., 24, 48, or 72 hours).

-

Mortality Assessment: Record the number of dead or moribund insects at specified time points.

-

Data Analysis: Use probit analysis to calculate the lethal dose required to kill 50% of the population (LD₅₀). The resistance ratio (RR) is calculated by dividing the LD₅₀ of the field strain by the LD₅₀ of the susceptible strain.

Analytical Methods for Metabolite Quantification

To identify and quantify fenthion and its metabolites, highly sensitive analytical techniques are required. Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice for this purpose.[6][11]

Protocol Outline: UHPLC-MS/MS Analysis

-

Sample Preparation (QuEChERS Method):

-

Homogenize the insect sample (e.g., whole body or specific tissues) in a tube.

-

Add acetonitrile (B52724) for initial extraction of the analytes.

-

Add a salt mixture (e.g., MgSO₄, NaCl) to induce phase separation.

-

Centrifuge to separate the acetonitrile layer (containing the analytes) from the aqueous and solid debris.

-

Take an aliquot of the acetonitrile supernatant for cleanup.

-

Perform dispersive solid-phase extraction (d-SPE) by adding a sorbent (e.g., PSA, C18) to remove interfering matrix components like lipids and pigments.

-

Centrifuge and filter the final extract before injection.[24]

-

-

Chromatographic Separation (UHPLC):

-

Inject the sample extract onto a reverse-phase column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

-

Detection and Quantification (MS/MS):

-

Use an electrospray ionization (ESI) source, typically in positive ion mode.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each target compound, a specific precursor ion is selected and fragmented, and one or more specific product ions are monitored for quantification and confirmation.[11]

-

Biochemical Assays for Enzyme Activity

To investigate the mechanisms of metabolism and resistance, the activity of the key enzyme families is measured using in vitro assays with insect homogenates or subcellular fractions (e.g., microsomes for P450s, cytosol for GSTs).

-

Esterase (EST) Activity Assay:

-

Principle: Spectrophotometric measurement of the hydrolysis of a model substrate, such as α-naphthyl acetate (B1210297) (α-NA).

-

Procedure: Incubate the insect protein extract with α-NA. The esterase cleaves it into α-naphthol. A chromogenic reagent (e.g., Fast Blue B salt) is added, which reacts with the α-naphthol to produce a colored product that can be quantified at a specific wavelength.[25]

-

-

Glutathione S-Transferase (GST) Activity Assay:

-

Principle: Spectrophotometric measurement of the conjugation of glutathione (GSH) to the model substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).

-

Procedure: Incubate the insect cytosolic fraction with GSH and CDNB. The GST-catalyzed conjugation forms a product that absorbs light at 340 nm. The rate of increase in absorbance is proportional to the GST activity.[17][25]

-

-

Cytochrome P450 Activity:

-

Principle: Direct measurement of P450 activity can be complex. A common proxy is to measure the activity of NADPH-cytochrome P450 reductase, a necessary partner for P450 function.

-

Procedure (CPR Assay): Incubate the insect microsomal fraction with NADPH. The reductase enzyme transfers electrons from NADPH to an artificial electron acceptor, cytochrome c. The rate of reduction of cytochrome c is monitored by the increase in its absorbance at 550 nm.[25]

-

Conclusion and Implications

The metabolism of fenthion in insects is a double-edged sword. The oxidative bioactivation pathway, culminating in the formation of this compound, is essential for its insecticidal action. However, the same enzyme systems, particularly P450s, along with detoxification enzymes like esterases and GSTs, are frequently implicated in the evolution of insecticide resistance. An insect population can become resistant by upregulating the enzymes that detoxify fenthion before it can be activated, or by more rapidly detoxifying the active oxon metabolites.

For researchers and professionals in drug development and pest management, understanding these intricate metabolic networks is paramount. This knowledge enables the monitoring of resistance, the design of more effective and selective insecticides that may be less susceptible to metabolic resistance, and the development of strategies, such as the use of synergists that inhibit metabolic enzymes, to restore the efficacy of existing compounds.

References

- 1. Fenthion - Wikipedia [en.wikipedia.org]

- 2. Fenthion | C10H15O3PS2 | CID 3346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fenthion oxon [sitem.herts.ac.uk]

- 4. egyankosh.ac.in [egyankosh.ac.in]

- 5. Fenthion - Friend or Foe? | Toxicity | LGC Standards [lgcstandards.com]

- 6. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights into insecticide-resistance mechanisms in invasive species: Challenges and control strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pjoes.com [pjoes.com]

- 9. researchgate.net [researchgate.net]

- 10. Insect P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry | MDPI [mdpi.com]

- 12. repository.lsu.edu [repository.lsu.edu]

- 13. scielo.br [scielo.br]

- 14. The mechanisms of insecticide resistance in crop pests | AHDB [ahdb.org.uk]

- 15. Functional and Structural Diversity of Insect Glutathione S-transferases in Xenobiotic Adaptation [ijbs.com]

- 16. Insect glutathione transferases and insecticide resistance | Semantic Scholar [semanticscholar.org]

- 17. The role of glutathione S-transferases in the detoxification of some organophosphorus insecticides in larvae and pupae of the yellow mealworm, Tenebrio molitor (Coleoptera: Tenebrionidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cytochromes P450 and insecticide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A New Method to Address the Importance of Detoxified Enzyme in Insecticide Resistance – Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Functional and Structural Diversity of Insect Glutathione S-transferases in Xenobiotic Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. entomoljournal.com [entomoljournal.com]

- 24. researchgate.net [researchgate.net]

- 25. Esterase, Glutathione S-Transferase and NADPH-Cytochrome P450 Reductase Activity Evaluation in Cacopsylla pyri L. (Hemiptera: Psyllidae) Individual Adults - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Fenthion Oxon Sulfone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthion (B1672539) oxon sulfone is a significant metabolite of the organophosphate insecticide fenthion. Organophosphates exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. The metabolic transformation of fenthion to its various metabolites, including fenthion oxon sulfone, is a critical aspect of its toxicology, as these metabolites can exhibit greater toxicity than the parent compound. This technical guide provides a comprehensive overview of the toxicological profile of this compound, including its mechanism of action, metabolic pathway, available quantitative toxicity data, and detailed experimental protocols for toxicological assessment.

Data Presentation: Quantitative Toxicity

The toxicity of fenthion and its metabolites is primarily attributed to their ability to inhibit acetylcholinesterase. The "oxon" metabolites are particularly potent in this regard. The toxicity of metabolites tends to increase as the metabolism or biotransformation of fenthion proceeds through either hydrolysis or oxidation.[1]

| Compound | Test Species | Route of Administration | LD50 Value (mg/kg) | Reference |

| This compound | Male Rat | Oral | 50 | --INVALID-LINK-- |

| Fenthion (Parent Compound) | Male Rat | Oral | 220 | --INVALID-LINK-- |

| Fenthion Oxon Sulfoxide | Male Rat | Oral | 30 | --INVALID-LINK-- |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound, like other organophosphate oxons, is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, which terminates the nerve signal.

The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synapse, resulting in continuous stimulation of cholinergic receptors. This overstimulation of the nervous system can lead to a range of symptoms, from nausea and dizziness to respiratory paralysis and death at high exposures.

Figure 1: Mechanism of Acetylcholinesterase Inhibition by this compound.

Metabolic Pathway of Fenthion

Fenthion undergoes a series of metabolic transformations in biological systems, primarily through oxidation and hydrolysis. These metabolic processes are crucial as they can lead to the formation of metabolites with significantly higher toxicity than the parent compound. This compound is a product of these oxidative pathways.

Figure 2: Metabolic Pathway of Fenthion leading to this compound.

Experimental Protocols

Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)

This protocol outlines a stepwise procedure to determine the acute oral toxicity of a substance, like this compound.

-

Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are often used. Animals are acclimatized to laboratory conditions for at least 5 days.

-

Housing and Feeding: Animals are housed in individual cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.

-

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil). The concentration is adjusted to provide the desired dose in a volume that does not exceed 1 mL/100g body weight for rodents.

-

Administration of Doses: A single dose is administered by gavage using a stomach tube. Animals are fasted overnight before dosing.

-

Procedure:

-

A starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on available information.

-

A group of 3 animals is dosed at the starting dose.

-

The outcome of the first group determines the next step:

-

If mortality occurs in 2 or 3 animals, the substance is re-tested at a lower dose level.

-

If 0 or 1 animal dies, the test is continued at a higher dose level.

-

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiratory, circulatory, autonomic and central nervous systems, and behavior), and body weight changes for at least 14 days.

-

Pathology: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the inhibitory potential of a compound on acetylcholinesterase activity.

-

Reagents and Materials:

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant).

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Phosphate (B84403) buffer (pH 8.0).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplate and a microplate reader.

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the phosphate buffer, AChE solution, and the test compound solution to the respective wells. A control well without the inhibitor is also prepared.

-

The plate is pre-incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

The reaction is initiated by adding DTNB and then ATCI to all wells.

-

The absorbance is measured kinetically at 412 nm for a specific duration (e.g., 10-15 minutes).

-

-

Data Analysis:

-

The rate of reaction is calculated from the change in absorbance over time.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Figure 3: General Experimental Workflow for an In Vitro Cholinesterase Inhibition Assay.

Conclusion

References

Fenthion Oxon Sulfone: A Biomarker for Fenthion Exposure Assessment

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of fenthion (B1672539) oxon sulfone as a critical biomarker for assessing exposure to the organophosphate insecticide fenthion. Fenthion is utilized globally in agriculture and public health to manage a wide array of pests.[1][2] Given its potential for human toxicity through the inhibition of acetylcholinesterase, robust methods for monitoring human exposure are essential for both clinical and environmental toxicology.[2][3][4] This document details the metabolic pathways of fenthion, the rationale for using its metabolites as biomarkers, and the advanced analytical methodologies for their quantification in biological matrices.

Fenthion Metabolism: From Parent Compound to Biomarker

Upon absorption, fenthion undergoes extensive metabolism in the body, primarily in the liver, through a series of oxidation reactions.[4][5] The biotransformation of fenthion is crucial for both its bioactivation and detoxification. The metabolic process involves two primary transformations:

-

Oxidative Desulfuration: The conversion of the phosphorothioate (B77711) group (P=S) to a phosphate (B84403) group (P=O). This creates the "oxon" analogues, which are significantly more potent inhibitors of acetylcholinesterase.[4][5]

-

Thioether Oxidation: The sulfur atom in the aryl group is oxidized first to a sulfoxide (B87167) and subsequently to a sulfone.[5][6]

These reactions result in a suite of five major metabolites: fenthion sulfoxide, fenthion sulfone, fenthion oxon, fenthion oxon sulfoxide, and fenthion oxon sulfone.[1][7] this compound represents a terminal oxidation product in this pathway, making it a stable and reliable indicator of exposure. The toxicity of these metabolites, particularly the oxon forms, can be considerably greater than that of the parent fenthion compound.[1]

Quantitative Data on Fenthion and its Metabolites

The biotransformation of fenthion results in metabolites with varying degrees of toxicity. The oxon forms, in particular, exhibit significantly lower LD50 values, indicating higher acute toxicity compared to the parent compound.[1] This highlights the importance of monitoring metabolites for a comprehensive risk assessment.

| Compound | Acute Oral LD50 (Male Rats) | Reference |

| Fenthion | 220 mg/kg | [1] |

| Fenthion Oxon | - | - |

| Fenthion Sulfoxide | - | - |

| Fenthion Sulfone | - | - |

| Fenthion Oxon Sulfoxide | 30 mg/kg | [1] |

| This compound | 50 mg/kg | [1] |

Experimental Protocols for Biomarker Analysis

The simultaneous analysis of fenthion and its five key metabolites is crucial for accurate exposure assessment. Modern analytical techniques, particularly ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), have become the standard due to their high sensitivity, specificity, and reliability.[7][8]

Sample Preparation: Liquid-Liquid Extraction for Plasma

This protocol is adapted from a validated method for determining fenthion and its metabolites in plasma.[9]

-

Sample Aliquoting: Pipette 0.50 mL of plasma into a clean centrifuge tube.

-

Extraction: Add 2.0 mL of an extraction solvent mixture of ethyl acetate (B1210297) and acetonitrile (B52724) (1:1, v/v).

-

Vortexing: Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Solvent Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen gas at 40°C.

-

Reconstitution: Reconstitute the dried residue with 0.5 mL of methanol.

-

Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial for analysis.

Instrumental Analysis: UHPLC-MS/MS

This protocol outlines a general method for the simultaneous quantification of fenthion and its metabolites.[7]

-

Chromatographic System: Ultra-High Performance Liquid Chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient elution using:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI+) source.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte.

Analytical Method Performance

The validation of analytical methods is critical to ensure the accuracy and reliability of the generated data. The following table summarizes typical performance characteristics for the analysis of fenthion and its metabolites in biological or agricultural matrices using UHPLC-MS/MS.[7][9]

| Parameter | Fenthion & Metabolites | Reference |

| Linearity (Correlation Coefficient, r²) | >0.99 | [7] |

| Limit of Quantitation (LOQ) | 0.01 mg/kg (in produce) / 0.3-0.6 mg/L (in plasma) | [7][9] |

| Accuracy (Recovery) | 70% - 120% | [7][9] |

| Precision (RSD) | ≤15% | [7] |

Logical Framework for Exposure Assessment

The use of this compound as a biomarker fits into a clear logical framework that connects an external exposure event to a quantifiable internal biological marker. This process allows for the assessment of absorbed dose and potential health risk.

Conclusion

This compound serves as a robust and reliable biomarker for assessing human exposure to fenthion. Its position as a terminal and stable metabolite, combined with the availability of highly sensitive and specific analytical methods like UHPLC-MS/MS, allows for accurate quantification in accessible biological matrices. Monitoring for this compound, along with other key metabolites, provides a more comprehensive picture of fenthion exposure and potential toxicological risk than measuring the parent compound alone. This guide provides the foundational knowledge and protocols necessary for researchers and scientists to effectively incorporate the analysis of this compound into their toxicological and drug development studies.

References

- 1. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Simultaneous determination of fenthion and its metabolites in a case of fenthion self-poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. apvma.gov.au [apvma.gov.au]

- 6. Fenthion | C10H15O3PS2 | CID 3346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of fenthion and its main metabolites in plasma by ultra-performance liquid chromatography [oher.com.cn]

Cholinesterase Inhibition by Fenthion Oxon Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenthion (B1672539), an organothiophosphate insecticide, exerts its primary toxic effect through the inhibition of cholinesterase enzymes, crucial for the regulation of cholinergic signaling. This inhibition is not primarily caused by fenthion itself, but by its more potent oxidized metabolites. This technical guide provides an in-depth analysis of the cholinesterase inhibition by a key metabolite, fenthion oxon sulfone. It details the metabolic activation pathway of fenthion, the mechanism of irreversible cholinesterase inhibition, and presents available quantitative data on the inhibitory potency of fenthion and its metabolites. Furthermore, this guide outlines a comprehensive experimental protocol for assessing cholinesterase inhibition and includes visualizations of the metabolic pathway, experimental workflow, and the affected cholinergic signaling pathway to facilitate a deeper understanding of the subject.

Introduction

Organophosphate insecticides, such as fenthion, are widely used in agriculture and public health to control a variety of pests. Their mode of action involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh). Inhibition of these enzymes leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.

Fenthion itself is a relatively weak cholinesterase inhibitor. However, it undergoes metabolic activation in organisms to produce more potent inhibitory metabolites, including fenthion oxon and its sulfoxide (B87167) and sulfone derivatives. Among these, the "oxon" forms, where the thione sulfur (P=S) is replaced by an oxygen atom (P=O), exhibit significantly stronger inhibitory activity. This guide focuses specifically on this compound, a metabolite of high toxicological concern.

Metabolic Activation of Fenthion

Fenthion is metabolized in vivo through a series of oxidation reactions, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The metabolic pathway leading to the formation of this compound involves two key steps:

-

Desulfuration: The phosphorothioate (B77711) (P=S) group of fenthion is oxidized to a phosphate (B84403) (P=O) group, forming fenthion oxon. This is a critical bioactivation step that dramatically increases the electrophilicity of the phosphorus atom, enhancing its reactivity with the serine hydroxyl group in the active site of cholinesterases.

-

Sulfoxidation: The thioether group on the phenyl ring undergoes oxidation to form a sulfoxide and subsequently a sulfone.

These metabolic transformations result in the formation of several metabolites, with this compound being one of the more stable and highly toxic end products.[1]

References

Fenthion Oxon Sulfone Degradation Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthion (B1672539), an organophosphate insecticide, undergoes a series of metabolic transformations in the environment and biological systems, leading to the formation of several degradation products. Among these, fenthion oxon sulfone is a significant metabolite of concern due to its potential for increased toxicity. This technical guide provides an in-depth overview of the degradation products of fenthion, with a particular focus on this compound. It details the primary degradation pathways, presents quantitative data on toxicity and degradation kinetics, outlines experimental protocols for studying these processes, and visualizes key pathways and workflows. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, environmental science, and toxicology.

Core Degradation Products and Pathways

Fenthion degrades through several key pathways, including oxidation, hydrolysis, photodegradation, and microbial degradation. These processes result in a suite of metabolites, with this compound being a product of sequential oxidation. The primary degradation products of fenthion include:

-

Fenthion oxon: Formed by the oxidative desulfuration of fenthion.

-

Fenthion sulfoxide (B87167): Results from the oxidation of the thioether group of fenthion.

-

Fenthion sulfone: Further oxidation of the sulfoxide yields the sulfone.

-

Fenthion oxon sulfoxide: A product of both oxidation pathways.

-

This compound: The most oxidized and often most toxic metabolite.

The formation of these products is influenced by environmental conditions such as pH, temperature, light exposure, and microbial activity.[1]

Quantitative Data

Toxicity of Fenthion and its Major Metabolites

The acute toxicity of fenthion and its primary degradation products varies, with the oxidized metabolites generally exhibiting higher toxicity than the parent compound. The following table summarizes the acute oral toxicity (LD50) in male rats for fenthion and its key metabolites.

| Compound | LD50 (mg/kg) in male rats |

| Fenthion | 220[2][3] |

| Fenthion oxon | Not specified in provided results |

| Fenthion sulfoxide | Not specified in provided results |

| Fenthion sulfone | Not specified in provided results |

| Fenthion oxon sulfoxide | 30[2][3] |

| This compound | 50[2][3] |

Hydrolysis Half-lives

The stability of fenthion and its metabolites in aqueous environments is pH-dependent. The table below presents the hydrolysis half-lives at 25°C in different pH conditions.

| Compound | Half-life at pH 7 (days) | Half-life at pH 9 (days) |

| Fenthion | 59.0[4][5][6] | 55.5[4][5][6] |

| This compound | 16.5[4][5][6] | 9.50[4][5][6] |

Experimental Protocols

Analysis of Fenthion and its Degradation Products using QuEChERS and UHPLC-MS/MS

This protocol describes a method for the simultaneous analysis of fenthion and its five major metabolites in various sample matrices.[2][4]

a. Sample Preparation (QuEChERS Method) [2]

-

Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil).

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (B52724).

-

Add the citrate-buffered QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

-

Cleanup (Dispersive Solid-Phase Extraction - dSPE):

-

Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

-

Vortex for 30 seconds.

-

-

Final Centrifugation and Filtration:

-

Centrifuge at a high speed for 5 minutes.

-

Filter the supernatant through a 0.22 µm filter into an autosampler vial.

-

b. UHPLC-MS/MS Analysis [2][4]

-

Chromatographic Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.[2]

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) is used for the quantification of the target analytes.

Hydrolysis Study (Following OECD Guideline 111)

This protocol outlines a procedure to determine the rate of hydrolysis of fenthion and its degradation products as a function of pH.[7][8][9][10][11]

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.[10][11]

-

Test Substance Application: Add the test substance (e.g., this compound) to the buffer solutions at a concentration not exceeding 0.01 M or half its water solubility.[10][11]

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C for preliminary tests).[7][10]

-

Sampling: At appropriate time intervals, take samples from each solution.

-

Analysis: Analyze the samples for the concentration of the parent compound and its hydrolysis products using a suitable analytical method like HPLC-UV or LC-MS.[7]

-

Data Analysis: Determine the rate constant and half-life of hydrolysis.

Photodegradation Study (Following OECD Guideline 316)

This protocol describes a method to assess the phototransformation of fenthion and its metabolites in water.[12]

-

Test Solution Preparation: Prepare a solution of the test substance in sterile, buffered pure water.[13] The concentration should not exceed half of its water solubility.[14]

-

Light Source: Use a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp) with a wavelength range of 290 to 800 nm.[15]

-

Irradiation: Irradiate the test solutions at a constant temperature.[15]

-

Dark Controls: Simultaneously, incubate identical samples in the dark to serve as controls.[15]

-

Sampling and Analysis: At selected time points, collect samples from both irradiated and dark control solutions and analyze for the parent compound and photoproducts using HPLC or LC-MS/MS.[15]

-

Data Analysis: Calculate the photodegradation rate constant and half-life.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the inhibitory effect of this compound and other metabolites on AChE activity.[1][3][4][5][8][16][17][18][19]

-

Reagent Preparation:

-

Phosphate (B84403) buffer (0.1 M, pH 8.0).[3]

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution.[3]

-

Acetylthiocholine iodide (ATCI) substrate solution.[3]

-

AChE enzyme solution.[3]

-

Test compound solution (e.g., this compound in a suitable solvent).

-

-

Assay Procedure (96-well plate format): [3]

-

To each well, add phosphate buffer, DTNB solution, and the test compound solution (or solvent for control).

-

Add the AChE enzyme solution to all wells except the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 10-15 minutes).[3][5]

-

Initiate the reaction by adding the ATCI substrate solution.[3]

-

-

Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.[3][5]

-

Data Analysis: Calculate the rate of reaction and determine the percent inhibition of AChE activity by the test compound.

Visualizations

Fenthion Degradation Pathway

The following diagram illustrates the primary degradation pathways of fenthion, leading to the formation of its major oxidative and hydrolytic products.

Caption: Degradation pathway of fenthion to its major metabolites.

Experimental Workflow for AChE Inhibition Assay

This diagram outlines the key steps involved in performing an acetylcholinesterase inhibition assay.

Caption: Workflow for the acetylcholinesterase inhibition assay.

Signaling Pathway of Acetylcholinesterase Inhibition

The diagram below illustrates the mechanism of acetylcholinesterase inhibition by organophosphates like this compound, leading to the accumulation of acetylcholine (B1216132) in the synaptic cleft.

Caption: Acetylcholinesterase inhibition by fenthion metabolites.

References

- 1. scribd.com [scribd.com]

- 2. Fenthion O-analog sulfone [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. broadpharm.com [broadpharm.com]

- 5. japsonline.com [japsonline.com]

- 6. FENTHION-OXON-SULFONE [chemicalbook.com]

- 7. oecd.org [oecd.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. oecd.org [oecd.org]

- 10. eppltd.com [eppltd.com]

- 11. Fenoxon sulfoxide | C10H15O5PS | CID 23047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. oecd.org [oecd.org]

- 13. Direct photolysis mechanism of pesticides in water - PMC [pmc.ncbi.nlm.nih.gov]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. OECD Draft: Phototransformation of Chemicals on Soil Surfaces | ibacon GmbH [ibacon.com]

- 16. benchchem.com [benchchem.com]

- 17. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 19. attogene.com [attogene.com]

The Escalating Threat: A Comparative Analysis of Fenthion and its Metabolite, Fenthion-oxon-sulfone, on Acute Toxicity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fenthion (B1672539), a widely utilized organophosphate insecticide, undergoes metabolic transformation into several byproducts, with fenthion-oxon-sulfone emerging as a compound of significant toxicological concern. This technical guide provides a comprehensive comparative analysis of the acute toxicity of fenthion and fenthion-oxon-sulfone. Through a detailed examination of quantitative toxicological data, experimental protocols, and metabolic pathways, this document elucidates the heightened toxicity of the metabolite. Key findings are presented in structured tables for direct comparison, and complex biological and experimental processes are visualized through detailed diagrams generated using the DOT language, offering a critical resource for professionals in toxicology and drug development.

Introduction

Organophosphate insecticides, such as fenthion, are extensively used in agriculture and public health to control a broad spectrum of pests. However, their mechanism of action, the inhibition of acetylcholinesterase (AChE), poses a significant risk to non-target organisms, including humans. The toxicity of fenthion is not solely attributable to the parent compound; its metabolic products can exhibit substantially greater toxicity. Among these, fenthion-oxon-sulfone represents a critical metabolite, formed through a bioactivation process in the liver. Understanding the comparative acute toxicity of fenthion and fenthion-oxon-sulfone is paramount for accurate risk assessment and the development of potential antidotes and safety measures.

Comparative Acute Toxicity Data

The acute toxicity of a substance is typically quantified by its median lethal dose (LD50), the dose required to kill half the members of a tested population. A lower LD50 value indicates higher toxicity. The data presented below, collated from various toxicological studies, starkly illustrates the increased toxicity of fenthion's metabolites.

Table 1: Acute Oral LD50 Values of Fenthion and its Metabolites

| Compound | Species | Oral LD50 (mg/kg) | Reference |

| Fenthion | Rat (male) | 180 - 298 | [1][2] |

| Fenthion | Rat (female) | 250 - 295 | [2] |

| Fenthion | Rabbit | 150 | [1] |

| Fenthion | Mouse | 88 - 145 | [1] |

| Fenthion-oxon | Rat (male) | 125 | [3] |

| Fenthion-sulfoxide | Rat (male) | 125 | [3] |

| Fenthion-sulfone | Rat (male) | 125 | [3] |

| Fenthion-oxon-sulfoxide | Rat (male) | 30 | [3] |

| Fenthion-oxon-sulfone | Rat (male) | 50 | [3] |

This table clearly demonstrates that the oxidative metabolites of fenthion, particularly the oxon and sulfone derivatives, are significantly more toxic than the parent compound. Fenthion-oxon-sulfoxide and fenthion-oxon-sulfone exhibit the lowest LD50 values, indicating the highest acute toxicity.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for fenthion and its organophosphate metabolites is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), terminating the nerve impulse. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.

The potency of AChE inhibition is a key determinant of a compound's acute toxicity. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance required to inhibit the activity of an enzyme by 50%.

Table 2: Comparative Acetylcholinesterase (AChE) Inhibition

| Compound | Enzyme Source | IC50 (µM) | Reference |

| Fenthion | Not a potent inhibitor | >1000 | [4] |

| Fenthion-oxon | Human recombinant AChE | Potent inhibitor (specific value not found) | [5] |

| Fenthion-sulfoxide | Human recombinant AChE | >1000 | [4][6] |

| (R)-(+)-Fenthion-oxon-sulfoxide | Human recombinant AChE | 6.9 | [6] |

| (S)-(-)-Fenthion-oxon-sulfoxide | Human recombinant AChE | 230 | [6] |

Note: While a specific IC50 value for fenthion-oxon-sulfone was not found in the searched literature, the data for the structurally similar and highly toxic fenthion-oxon-sulfoxide strongly suggests that fenthion-oxon-sulfone is also a potent AChE inhibitor. The conversion of the P=S bond in fenthion to a P=O bond in the oxon form is a critical bioactivation step that dramatically increases its AChE inhibitory potency. Further oxidation to the sulfone likely enhances this effect.

Metabolic Pathway of Fenthion

Fenthion itself is a relatively weak inhibitor of AChE. Its toxicity is primarily due to its metabolic conversion in the liver to more potent inhibitors. This bioactivation process is a critical aspect of its toxicology. The metabolic pathway involves two main types of reactions: oxidation of the phosphorothioate (B77711) (P=S) to a phosphate (B84403) (P=O), and oxidation of the methylthio group to sulfoxide (B87167) and then to sulfone. These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs).[7]

Figure 1: Metabolic pathway of fenthion leading to the formation of fenthion-oxon-sulfone.

Experimental Protocols

Accurate assessment of acute toxicity relies on standardized and well-documented experimental protocols. The following sections detail the methodologies for determining acute oral toxicity and for assaying acetylcholinesterase inhibition.

Acute Oral Toxicity Testing (OECD Guideline 423: Acute Toxic Class Method)

The Acute Toxic Class Method is a stepwise procedure used to assess the acute oral toxicity of a substance. It uses a minimal number of animals to classify a substance into one of five toxicity classes based on the observed mortality.

Experimental Workflow:

Figure 2: Workflow for OECD 423 Acute Oral Toxicity Testing.

Methodology:

-

Animal Selection and Acclimatization: Healthy, young adult rats (typically females as they can be slightly more sensitive) are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.

-

Dose Preparation and Administration: The test substance is typically administered by oral gavage. The volume administered should not exceed 1 mL/100 g body weight.

-

Sighting Study (Optional): A preliminary study with a single animal per dose step can be conducted to determine the appropriate starting dose for the main study.

-

Main Study (Stepwise Procedure):

-

Step 1: A group of three animals is dosed at the starting dose level (e.g., 300 mg/kg or 2000 mg/kg for substances with low expected toxicity).

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Decision:

-

If 2 or 3 animals die, the test is stopped, and the substance is classified.

-

If 0 or 1 animal dies, the procedure is repeated with another group of three animals at the next higher or lower dose level, depending on the outcome.

-

-

-

Data Analysis and Reporting: The final classification is based on the number of animals that died at specific dose levels. The report includes detailed information on the animals, dose levels, clinical observations, and necropsy findings.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay to measure AChE activity and the inhibitory potential of compounds.

Principle:

The assay is based on the reaction of the thiol group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921), with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Experimental Workflow:

Figure 3: Workflow for the in vitro acetylcholinesterase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of acetylcholinesterase (e.g., from electric eel or human recombinant) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare a solution of DTNB in the same buffer.

-

Prepare a stock solution of the substrate, acetylthiocholine iodide.

-

Prepare serial dilutions of the test compounds (fenthion and its metabolites) in an appropriate solvent (e.g., DMSO), with the final solvent concentration in the assay being kept low (typically <1%).

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add the buffer, DTNB solution, and the AChE solution.

-

Add the test compound or solvent control to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the acetylthiocholine substrate to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Discussion and Conclusion

The data and methodologies presented in this guide unequivocally demonstrate that the metabolic bioactivation of fenthion leads to a significant increase in its acute toxicity. The formation of fenthion-oxon-sulfone, and its closely related analogue fenthion-oxon-sulfoxide, results in compounds that are several-fold more potent inhibitors of acetylcholinesterase than the parent fenthion molecule.

This has profound implications for risk assessment. Regulatory limits and safety guidelines for fenthion exposure must consider the in vivo conversion to these highly toxic metabolites. For researchers and drug development professionals, this case study underscores the critical importance of evaluating the toxicological profiles of not just the parent compound but also its major metabolites.

The detailed experimental protocols provided for acute oral toxicity testing and acetylcholinesterase inhibition assays offer a standardized framework for conducting such evaluations. The use of clear, visual workflows through DOT language diagrams can aid in the understanding and implementation of these complex procedures.

References

- 1. Acute, oral toxicity to laboratory animals of fenthion (O-O-dimethyl-O-(3-methyl-4-methyl-mercapto-phenyl)-thiophosphate) in different formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EXTOXNET PIP - FENTHION [extoxnet.orst.edu]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Acetylcholinesterase Inhibition in Rats and Humans Following Acute Fenitrothion Exposure Predicted by Physiologically Based Kinetic Modeling-Facilitated Quantitative In Vitro to In Vivo Extrapolation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note: High-Throughput Analysis of Fenthion Oxon Sulfone in Agricultural Matrices using a Validated UHPLC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of Fenthion oxon sulfone, a toxic metabolite of the organophosphorus insecticide Fenthion.[1][2] The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure for sample extraction, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1][3][4] This method is suitable for the analysis of this compound in diverse and complex matrices such as brown rice, chili pepper, orange, potato, and soybean.[1][3][4] The presented method demonstrates excellent performance in terms of linearity, sensitivity, accuracy, and precision, meeting the rigorous requirements for regulatory monitoring and food safety assessment.[1][3][4]

Introduction

Fenthion is an organophosphorus insecticide whose metabolites, including this compound, can exhibit higher toxicity than the parent compound.[2] Therefore, sensitive and reliable analytical methods are crucial for monitoring its residues in food products to ensure consumer safety.[5] This application note provides a detailed protocol for a validated UHPLC-MS/MS method for the simultaneous analysis of Fenthion and its metabolites, with a specific focus on this compound.[1][3][4] The method utilizes the widely adopted QuEChERS sample preparation technique, which allows for high-throughput and efficient extraction from various food matrices.[3][6]

Experimental Protocols

Sample Preparation (Citrate-Buffered QuEChERS)

-

Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Extraction: Add 10 mL of acetonitrile (B52724) to the sample.

-

Salting Out: Add the citrate-buffered QuEChERS extraction salts (4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium (B8492382) citrate (B86180) dehydrate, and 0.5 g of disodium (B8443419) hydrogen citrate sesquihydrate).[2][6]

-

Shaking: Immediately shake the tube vigorously for 7 minutes.

-

Centrifugation: Centrifuge the sample at 3,700 rpm for 5 minutes.[6]

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing appropriate sorbents.

-

Vortex and Centrifuge: Vortex the d-SPE tube for 1 minute and then centrifuge.

-

Final Extract: The resulting supernatant is the final extract for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

-

Instrumentation: An ultra-high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.[1][3][4]

-

Chromatographic Column: A suitable reversed-phase column, such as a C18 column.[7]

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B129727) with 0.1% formic acid (B) was found to provide the best sensitivity.[1][3][4]

-

Ionization Mode: Positive electrospray ionization (ESI+).[1][3][4]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).[1][3][4]

Data Presentation

Chemical Information for this compound

| Parameter | Value |

| Chemical Formula | C₁₀H₁₅O₆PS[8][9] |

| Molecular Weight | 294.261 g/mol [8] |

| CAS Number | 14086-35-2[8][9] |

Mass Spectrometry Parameters for this compound

The protonated molecule [M+H]⁺ is typically selected as the precursor ion.[2] The following MRM transitions have been reported:

| Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| 295.0 | 217.1 | 104.1 | 25 |

Table based on data from Agilent Application Note.[10]

Method Performance Data

The method was validated across five different food matrices.[1][3][4]

| Parameter | Result |

| Linearity (r²) | >0.99[1][3][4] |

| Limit of Quantification (LOQ) | 0.01 mg/kg[1][3][4] |

| Accuracy (Recovery) | 70% - 120%[1][2][3][4] |